molecular formula C6H11NO2 B3149945 Hexahydrofuro[2,3-b]furan-3-amine CAS No. 681463-05-8

Hexahydrofuro[2,3-b]furan-3-amine

Cat. No.: B3149945
CAS No.: 681463-05-8
M. Wt: 129.16 g/mol
InChI Key: RHQKWVXCNVSKSV-UHFFFAOYSA-N
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Description

. It is characterized by a bicyclic structure containing nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Scientific Research Applications

Hexahydrofuro[2,3-b]furan-3-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including antibacterial and antiviral activities . Industrially, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

Target of Action

Hexahydrofuro[2,3-b]furan-3-amine is a key intermediate in the synthesis of Darunavir , a protease inhibitor used in the treatment of HIV/AIDS . The primary target of this compound, therefore, is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

As a protease inhibitor, this compound (as part of Darunavir) binds to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the polyprotein precursors, which is a necessary step for the maturation of the virus. As a result, non-infectious viral particles are produced, thereby slowing the progression of the disease .

Biochemical Pathways

The inhibition of the HIV-1 protease affects the viral replication pathway . By preventing the maturation of the virus, the compound disrupts the ability of the virus to infect new cells. This action helps to control the spread of the virus within the body .

Pharmacokinetics

It is metabolized primarily by the liver and excreted in the feces .

Result of Action

The result of the action of this compound is the reduction of the viral load in the body, slowing the progression of HIV/AIDS. By inhibiting the HIV-1 protease, it prevents the maturation and proliferation of the virus, leading to a decrease in the number of infectious viral particles .

Action Environment

The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the presence of other medications (which can lead to drug-drug interactions), the patient’s overall health status, genetic factors that can influence drug metabolism, and adherence to the medication regimen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydrofuro[2,3-b]furan-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of hexahydrofuro[2,3-b]furan-3-ol, a related compound, involves the use of diastereomerically pure intermediates and stereoselective methods . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Hexahydrofuro[2,3-b]furan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Comparison with Similar Compounds

Hexahydrofuro[2,3-b]furan-3-amine can be compared with other similar compounds, such as hexahydrofuro[2,3-b]furan-3-ol, which is a key intermediate in the synthesis of darunavir, an HIV-1 protease inhibitor . The unique bicyclic structure of this compound distinguishes it from other furan derivatives, providing it with distinct chemical and biological properties.

List of Similar Compounds:
  • Hexahydrofuro[2,3-b]furan-3-ol
  • Darunavir side chain derivatives
  • Other furan derivatives with antibacterial or antiviral properties

Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-9-6-4(5)1-2-8-6/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQKWVXCNVSKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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